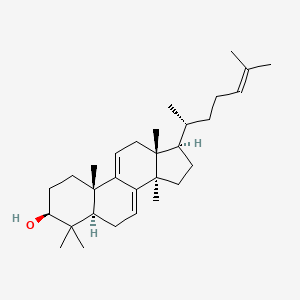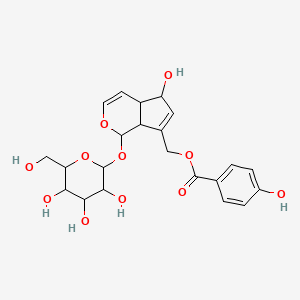
Aloéine
Vue d'ensemble
Description
L’aloénine est un composé naturel que l’on retrouve dans diverses espèces du genre Aloe, notamment dans l’Aloe arborescens. Il s’agit d’un composé phénolique connu pour ses propriétés médicinales, notamment ses activités anti-inflammatoires et antioxydantes. L’aloénine est chimiquement classée comme un dérivé de la pyrone, plus précisément la 4-méthoxy-6-(2’-β-D-glucopyranosyl-4’-hydroxy-6’-méthylphényl)-2-pyrone .
Applications De Recherche Scientifique
Aloenin has a wide range of scientific research applications due to its medicinal properties. In chemistry, it is used as a reference compound for chromatographic analysis. In biology, aloenin is studied for its anti-inflammatory and antioxidant activities. In medicine, it is investigated for its potential therapeutic effects in treating conditions such as inflammation and oxidative stress. Industrially, aloenin is used in the formulation of cosmetic and pharmaceutical products .
Mécanisme D'action
Le mécanisme d’action de l’aloénine implique son interaction avec diverses cibles moléculaires et voies. L’aloénine exerce ses effets anti-inflammatoires en inhibant la production de cytokines et d’enzymes pro-inflammatoires. Elle agit également comme un antioxydant en piégeant les radicaux libres et en réduisant le stress oxydatif. La capacité du composé à moduler ces voies contribue à ses effets thérapeutiques .
Analyse Biochimique
Biochemical Properties
Aloenin interacts with various enzymes, proteins, and other biomolecules. It is an anthraquinone glycosyl, meaning that its anthraquinone skeleton has been modified by the addition of a sugar molecule . This modification allows Aloenin to participate in various biochemical reactions, particularly those involving the transfer of sugar molecules.
Cellular Effects
Aloenin has been reported to have various effects on different types of cells. For instance, it has been shown to have anti-metastatic potential by causing cell cycle arrest in the S phase and markedly increasing HeLaS3 cell apoptosis . Aloenin also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Aloenin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Aloenin treatment of the ovarian cancer cell line SKOV3 led to the increased proteolytic cleavage of caspase-3, caspase-9 and PARP-1, as well as increased expression of BAX protein whilst decreasing that of Bcl-2 protein in a dose-dependent manner .
Temporal Effects in Laboratory Settings
The effects of Aloenin change over time in laboratory settings. Adverse effects of Aloe whole-leaf powder, which contains Aloenin, have been reported at concentrations of 2 g/kg body weight . This suggests that Aloenin’s stability, degradation, and long-term effects on cellular function need to be carefully monitored in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Aloenin vary with different dosages in animal models. While specific studies on Aloenin dosage effects in animal models are limited, it is known that the dosage of related compounds can have significant impacts on their therapeutic and adverse effects .
Transport and Distribution
Aloenin is transported and distributed within cells and tissuesIt is known that Aloenin can affect its localization or accumulation .
Subcellular Localization
It is known that the localization of related compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’aloénine peut être extraite des feuilles d’Aloe arborescens à l’aide de diverses techniques chromatographiques. La chromatographie liquide haute performance (HPLC) est couramment utilisée pour sa détermination quantitative. Le processus d’extraction implique l’utilisation d’une phase mobile d’acétonitrile et d’acide acétique aqueux, suivie d’une élution et d’une détection à 306 nm .
Méthodes de production industrielle : La production industrielle d’aloénine implique une extraction à grande échelle à partir des feuilles d’Aloe arborescens. Les feuilles sont traitées pour obtenir le jus, qui est ensuite soumis à une séparation chromatographique afin d’isoler l’aloénine. Le composé isolé est ensuite purifié à l’aide de techniques telles que la chromatographie sur couche mince haute performance (HPTLC) et la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) .
Analyse Des Réactions Chimiques
Types de réactions : L’aloénine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Il est connu pour réagir avec les agents oxydants pour former différents produits d’oxydation. Les réactions de réduction peuvent convertir l’aloénine en ses formes réduites correspondantes, tandis que les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de l’aloénine comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques, afin de garantir la formation des produits souhaités .
Principaux produits formés : Les principaux produits formés à partir des réactions de l’aloénine dépendent du type de réaction et des réactifs utilisés. Les réactions d’oxydation peuvent produire divers dérivés oxydés, tandis que les réactions de réduction donnent des formes réduites d’aloénine. Les réactions de substitution conduisent à la formation de dérivés de l’aloénine avec différents groupes fonctionnels .
Applications de recherche scientifique
L’aloénine a une large gamme d’applications de recherche scientifique en raison de ses propriétés médicinales. En chimie, elle est utilisée comme composé de référence pour l’analyse chromatographique. En biologie, l’aloénine est étudiée pour ses activités anti-inflammatoires et antioxydantes. En médecine, elle est étudiée pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que l’inflammation et le stress oxydatif. Industriellement, l’aloénine est utilisée dans la formulation de produits cosmétiques et pharmaceutiques .
Comparaison Avec Des Composés Similaires
L’aloénine est souvent comparée à d’autres composés phénoliques présents dans les espèces d’Aloe, comme l’aloïne et l’aloé-émodine. Bien que tous ces composés partagent des propriétés anti-inflammatoires et antioxydantes similaires, l’aloénine est unique en raison de sa structure chimique spécifique et de sa stabilité. Contrairement à l’aloïne, qui est rapidement dégradée par les enzymes digestives, l’aloénine reste stable dans divers systèmes biologiques .
Composés similaires :- Aloïne
- Aloé-émodine
- Barbaloïne
- Aloésine
La stabilité unique de l’aloénine et sa structure chimique spécifique en font un composé précieux pour diverses applications scientifiques et industrielles.
Propriétés
IUPAC Name |
6-[4-hydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-methoxypyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O10/c1-8-3-9(21)4-11(15(8)12-5-10(26-2)6-14(22)27-12)28-19-18(25)17(24)16(23)13(7-20)29-19/h3-6,13,16-21,23-25H,7H2,1-2H3/t13-,16-,17+,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJNVVJUICKJEQ-LQDZTQBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191751 | |
| Record name | Aloenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38412-46-3 | |
| Record name | Aloenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38412-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aloenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038412463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aloenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Pyran-2-one, 6-[2-(β-D-glucopyranosyloxy)-4-hydroxy-6-methylphenyl]-4-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALOENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN96CW6CSU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;tetrafluoroborate](/img/structure/B1665631.png)
![6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B1665632.png)


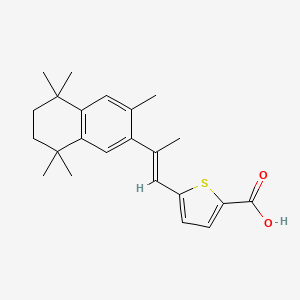
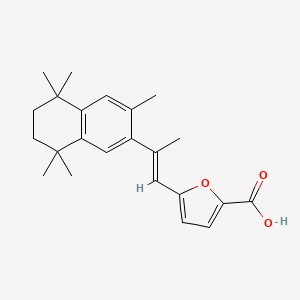
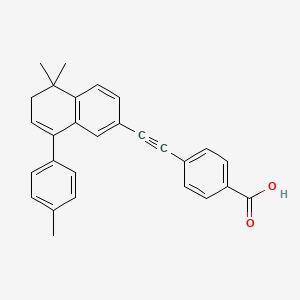
![(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid](/img/structure/B1665645.png)
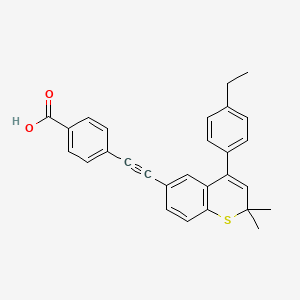
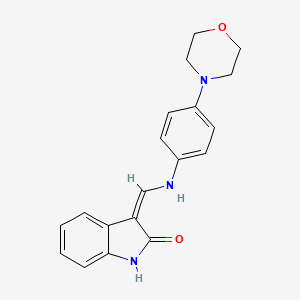
![3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione](/img/structure/B1665650.png)
